L-谷氨酰胺甲酯盐酸盐

描述

L-Glutamine methyl ester hydrochloride is a derivative of L-Glutamine . L-Glutamine is an essential amino acid that is a crucial component of culture media and serves as a major energy source for cells in culture . It is very stable as a dry powder and as a frozen solution .

Molecular Structure Analysis

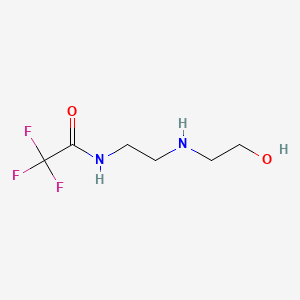

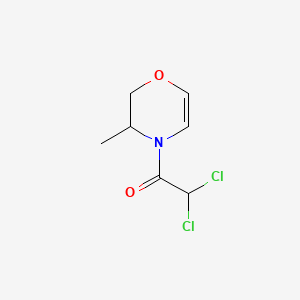

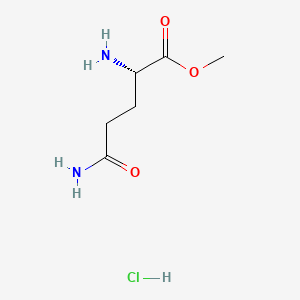

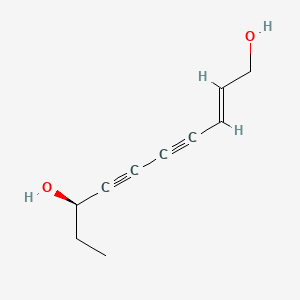

The molecular formula of L-Glutamine methyl ester hydrochloride is C6H13ClN2O3 . Its average mass is 196.632 Da and its monoisotopic mass is 196.061462 Da .Physical And Chemical Properties Analysis

L-Glutamine methyl ester hydrochloride is a solid . Its SMILES string is Cl.COC(=O)C@@HCCC(N)=O . The InChI is 1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 .科学研究应用

细胞培养营养

L-谷氨酰胺甲酯盐酸盐: 是细胞培养基中的必需成分,作为培养细胞的主要能量来源 。它在干燥粉末和冷冻溶液中特别稳定,使其成为长期细胞培养实验的可靠添加剂。

谷氨酰胺含二肽的合成

该化合物用于合成L-丙氨酰-L-谷氨酰胺,一种由于其独特的理化性质而在临床应用中具有巨大潜力的二肽 。这种合成过程代表了一种绿色且有前途的工业方法,其特点是经济、高效和实用。

神经递质研究

H-Gln-OMe.HCl: 在中枢神经系统中发挥作用,并用于与人类大脑视锥细胞神经递质相关的研究 。它也被探索为治疗伴有脑病的肝病患者的治疗选择。

氨基酸代谢研究

作为L-谷氨酰胺的保护形式,该化合物在研究各种生物系统中的氨基酸代谢和转运机制中起着至关重要的作用 。

药物应用

在药物研究中,H-Gln-OMe.HCl 因其在体内安全有效地递送谷氨酰胺方面的功效而受到研究,特别是在需要补充的情况下,例如剧烈运动、受伤和感染 。

酶催化

该化合物用于酶催化研究,以了解和提高生物反应的效率。 它充当α-氨基酸酯酰基转移酶等酶的底物,这些酶对于某些二肽的生产至关重要 。

安全和危害

L-Glutamine methyl ester hydrochloride is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the precautionary statements P305 + P351 + P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

L-Glutamine Methyl Ester Hydrochloride, also known as H-Gln-OMe.HCl, is a derivative of L-Glutamine . L-Glutamine is an essential amino acid that serves as a major energy source for cells in culture . It is the principal carrier of nitrogen in the body and is involved in many metabolic processes .

Mode of Action

It is known that l-glutamine, the parent compound, plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (tca) cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Biochemical Pathways

L-Glutamine is involved in several biochemical pathways. It has been shown to regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and to activate intracellular signaling pathways . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics

In liquid media or stock solutions, however, L-Glutamine degrades relatively rapidly .

Result of Action

The result of L-Glutamine Methyl Ester Hydrochloride’s action is likely to be similar to that of L-Glutamine, given that it is a derivative of L-Glutamine. L-Glutamine is known to play a crucial role in cell biosynthesis and bioenergetics, contributing to various cellular functions and processes .

生化分析

Biochemical Properties

L-Glutamine Methyl Ester Hydrochloride plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the glutamine metabolic pathway, which is essential for cell biosynthesis and bioenergetics . This pathway is particularly important in disorders such as cancer cell survival .

Cellular Effects

L-Glutamine Methyl Ester Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Molecular Mechanism

At the molecular level, L-Glutamine Methyl Ester Hydrochloride exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to regulate the expression of many genes related to metabolism and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Glutamine Methyl Ester Hydrochloride change over time. It is very stable as a dry powder and as a frozen solution . In liquid media or stock solutions, L-Glutamine degrades relatively rapidly .

Dosage Effects in Animal Models

The effects of L-Glutamine Methyl Ester Hydrochloride vary with different dosages in animal models . For instance, glutamine supplementation has been shown to improve glycemic control and levels of incretins in diabetes mellitus .

Metabolic Pathways

L-Glutamine Methyl Ester Hydrochloride is involved in the glutamine metabolic pathway . This pathway is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .

属性

IUPAC Name |

methyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBXODOMJPMNO-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659610 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32668-14-7 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B592685.png)